molecular formula C11H11BrO3 B1275006 3-Bromo-4-oxo-4-p-tolyl-butyric acid CAS No. 53515-23-4

3-Bromo-4-oxo-4-p-tolyl-butyric acid

Cat. No.: B1275006
CAS No.: 53515-23-4
M. Wt: 271.11 g/mol
InChI Key: AFLMNHCSODTMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-oxo-4-p-tolyl-butyric acid is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-oxo-4-p-tolyl-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-oxo-4-p-tolyl-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLMNHCSODTMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403532
Record name 3-Bromo-4-oxo-4-p-tolyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53515-23-4
Record name 3-Bromo-4-oxo-4-p-tolyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-oxo-4-p-tolyl-butyric acid

This guide provides a comprehensive technical overview of 3-Bromo-4-oxo-4-p-tolyl-butyric acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, spectroscopic profile, reactivity, and potential applications, grounded in established chemical principles and methodologies.

3-Bromo-4-oxo-4-p-tolyl-butyric acid is a bifunctional molecule incorporating a carboxylic acid and an α-bromoketone. This unique combination of functional groups makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the bromine atom and the carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack, while the carboxylic acid moiety provides a handle for amide bond formation or other derivatizations.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 3-bromo-4-(4-methylphenyl)-4-oxobutanoic acidN/A
CAS Number 53515-23-4[1][2]
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol [1]
Melting Point 190 °C[1]
Boiling Point 390.6 °C at 760 mmHg[1]

Synthesis and Purification Protocol

The most direct and efficient synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid is achieved through the selective α-bromination of its precursor, 4-Oxo-4-(p-tolyl)butanoic acid. The presence of the ketone's enolizable α-protons allows for direct bromination under controlled conditions, preferentially occurring at the carbon adjacent to the carbonyl group rather than the one adjacent to the carboxyl group.

Rationale for Experimental Design

The chosen method utilizes elemental bromine in dichloromethane (DCM). DCM is an excellent solvent for both the starting material and the bromine, facilitating a homogeneous reaction. The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures completion. A slight excess of bromine (1.1 equivalents) is used to drive the reaction to completion without leading to significant dibromination.[3] The workup is straightforward, involving solvent removal under reduced pressure, and the final product can be purified by recrystallization.

Experimental Workflow: Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Oxo-4-(p-tolyl)butanoic acid in Dichloromethane (0.2 M) cool Cool solution to 0 °C in an ice bath start->cool add_br2 Add Bromine (1.1 equiv) dropwise via addition funnel cool->add_br2 warm_rt Warm to Room Temperature and stir until completion (TLC) add_br2->warm_rt concentrate Concentrate in vacuo to remove solvent and excess Br₂ warm_rt->concentrate recrystallize Recrystallize crude solid from Dichloromethane concentrate->recrystallize product Yield: 3-Bromo-4-oxo-4-p-tolyl-butyric acid recrystallize->product

Caption: Workflow for the synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Oxo-4-(p-tolyl)butanoic acid (1.0 equiv) in dichloromethane to a concentration of approximately 0.2 M.[3]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate.

  • Bromination: Add a solution of bromine (1.1 equiv) in dichloromethane dropwise to the cooled solution over 15-20 minutes. The characteristic red-brown color of bromine should gradually fade as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. For slower reactions, gentle heating to reflux (40 °C) may be required.[3]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (in a fume hood) to remove the solvent and any unreacted bromine.

  • Purification: The resulting crude solid can be purified by recrystallization from a minimal amount of hot dichloromethane or another suitable solvent system to yield the final product.[3]

Spectroscopic and Structural Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The p-disubstituted aromatic ring will give rise to a characteristic pair of doublets. The chiral center at the α-carbon (C3) will split the adjacent methylene protons (C2) into a diastereotopic pattern, appearing as a doublet of doublets for each proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

ProtonsPredicted δ (ppm)MultiplicityCouplingRationale
Ar-H (ortho to C=O)7.8 - 8.0Doublet (d)J ≈ 8 HzDeshielded by the adjacent carbonyl group.
Ar-H (ortho to CH₃)7.2 - 7.4Doublet (d)J ≈ 8 HzStandard aromatic region.
CO-CH(Br)-CH₂4.8 - 5.2Doublet of Doublets (dd)J ≈ 4, 8 HzDeshielded by both the adjacent bromine and carbonyl group.
CH(Br)-CH₂-COOH2.9 - 3.4Doublet of Doublets (dd) x 2J ≈ 4, 18 Hz; J ≈ 8, 18 HzDiastereotopic methylene protons adjacent to a chiral center.
Ar-CH₃2.4Singlet (s)N/ATypical chemical shift for a methyl group on a benzene ring.
COOH 10.0 - 12.0Broad Singlet (br s)N/AHighly deshielded and exchangeable acidic proton.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the broad O-H stretch of the carboxylic acid dimer.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-H3300 - 2500Strong, BroadVery characteristic broad absorption due to hydrogen bonding.[4]
Aromatic C-H3100 - 3000MediumStretch for sp² C-H bonds.
Aliphatic C-H2950 - 2850MediumStretch for sp³ C-H bonds.
Ketone C=O~1710StrongTypical stretching frequency for an aryl ketone.
Carboxylic Acid C=O~1760StrongStretching frequency for a carboxylic acid (often part of the broad O-H).
Aromatic C=C1600, 1500MediumSkeletal vibrations of the p-tolyl ring.[5]
C-Br600 - 500Medium-StrongStretch for the carbon-bromine bond.[5]

Reactivity and Applications in Medicinal Chemistry

The synthetic value of 3-Bromo-4-oxo-4-p-tolyl-butyric acid lies in the high reactivity of its α-bromo ketone moiety. This functional group is an excellent electrophile for Sɴ2 reactions, allowing for the facile introduction of a wide range of nucleophiles.[6]

Core Scaffold for Library Synthesis

This compound serves as an ideal starting point or "scaffold" for generating libraries of diverse molecules for biological screening. The two reactive sites—the α-carbon and the carboxylic acid—can be functionalized orthogonally to produce a variety of derivatives.

  • α-Substitution: Nucleophiles such as amines, thiols, or azides can displace the bromide to introduce new side chains, which is a common strategy in drug discovery to explore the chemical space around a core structure.

  • Carboxylic Acid Derivatization: The carboxyl group can be readily converted into amides, esters, or other functional groups through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride).

This dual functionality has been leveraged in related butyric acid derivatives to develop compounds with potential therapeutic activities, including anti-inflammatory agents and S1P₁ receptor agonists for autoimmune diseases.[7]

Applications cluster_reactions Functionalization Pathways scaffold 3-Bromo-4-oxo-4-p-tolyl-butyric acid (Core Scaffold) sn2 Sɴ2 Reaction at α-Carbon (e.g., + R-NH₂) scaffold->sn2 amide Amide Coupling at Carboxylic Acid (e.g., + R'-NH₂) scaffold->amide library Diverse Chemical Library sn2->library amide->library screening High-Throughput Biological Screening library->screening leads Identification of Bioactive Leads screening->leads

Caption: Role as a scaffold in medicinal chemistry workflows.

Safety and Handling

As with any α-bromoketone and carboxylic acid, 3-Bromo-4-oxo-4-p-tolyl-butyric acid should be handled with appropriate care in a well-ventilated chemical fume hood. It is expected to be corrosive and a lachrymator.

Table 4: General Safety Profile

Hazard TypeGHS PictogramHazard Statements (Anticipated)Precautionary Measures
Corrosion GHS05: CorrosionH314: Causes severe skin burns and eye damage.P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity GHS07: Exclamation MarkH302: Harmful if swallowed. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
  • Handling: Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Chemsrc. (2025). 3-BROMO-4-OXO-4-P-TOLYL-BUTYRIC ACID | CAS#:53515-23-4. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved February 14, 2026, from [Link]

  • UCalgary Chemistry. (n.d.). IR Absorption Table. Retrieved February 14, 2026, from [Link]

  • University of Jaffna. (n.d.). IR Spectrum analysis of p-bromoacetanilide. Retrieved February 14, 2026, from [Link]

  • ChemWhat. (n.d.). 3-BROMO-4-OXO-4-P-TOLYL-BUTYRIC ACID CAS#: 53515-23-4. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

"3-Bromo-4-oxo-4-p-tolyl-butyric acid" cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Protocols for 3-Bromo-4-oxo-4-p-tolyl-butyric Acid

Abstract

3-Bromo-4-oxo-4-p-tolyl-butyric acid (also known as


-bromo-

-(4-methylbenzoyl)propionic acid) serves as a high-value bifunctional synthon in heterocyclic chemistry. Its unique structure—featuring an

-bromo ketone moiety adjacent to a carboxylic acid side chain—allows for divergent cyclization pathways. This guide details the protocols for converting this scaffold into two critical pharmacophores: 2-aminothiazoles (via Hantzsch condensation) and pyridazinones (via hydrazine condensation). These heterocycles are essential intermediates in the development of COX-2 inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

Molecule Characterization & Reactivity Profile

  • IUPAC Name: 3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 271.11 g/mol

  • Key Reactive Sites:

    • C4-Carbonyl (Ketone): Susceptible to nucleophilic attack (imines/hydrazones).

    • C3-Bromine: Highly labile; excellent leaving group for

      
       substitution or elimination (
      
      
      
      ).
    • C1-Carboxyl: Participates in lactonization or amide formation.

Storage Warning: The C-Br bond alpha to the carbonyl is sensitive to light and moisture. Store at 4°C under inert atmosphere (Ar/N2) to prevent debromination or hydrolysis.

Application I: Synthesis of Thiazole Derivatives (Hantzsch Protocol)

The reaction of


-haloketones with thioamides or thioureas is the gold standard for thiazole synthesis. In this protocol, the 3-bromo-4-oxo acid reacts with thiourea to yield 2-amino-4-(p-tolyl)-5-thiazoleacetic acid .
Mechanism of Action

The reaction proceeds via a stepwise mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the C3 position, displacing the bromide ion (

    
    ).
    
  • Cyclization: The amino group of the thiourea intermediate attacks the C4 ketone carbonyl.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Experimental Protocol

Reagents:

  • 3-Bromo-4-oxo-4-p-tolyl-butyric acid (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 volumes)

  • Sodium Acetate (anhydrous, 1.0 eq) – Critical for buffering HBr.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.71 g (10 mmol) of the bromo-acid in 30 mL of absolute ethanol.

  • Addition: Add 0.84 g (11 mmol) of thiourea and 0.82 g (10 mmol) of sodium acetate.

    • Note: Sodium acetate acts as an acid scavenger. Without it, the generated HBr can degrade the product or catalyze side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:2).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Adjust pH to ~4.5–5.0 using dilute acetic acid if necessary to precipitate the free acid form.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water (1:1) to obtain off-white crystals.

Typical Yield: 75–85% Melting Point: 210–212°C (decomp.)

Pathway Visualization

ThiazoleSynthesis Start 3-Bromo-4-oxo-4-p-tolyl-butyric acid Inter1 Thioimidate Intermediate Start->Inter1 SN2 Attack (S on C3) Thiourea Thiourea (Nucleophile) Thiourea->Inter1 Cyclization Cyclization (- H2O) Inter1->Cyclization N-Attack on C4 Product 2-Amino-4-(p-tolyl)-5-thiazoleacetic acid Cyclization->Product Aromatization

Figure 1: Hantzsch synthesis pathway converting the bromo-keto acid to the aminothiazole scaffold.

Application II: Synthesis of Pyridazinone Derivatives

Reaction with hydrazine hydrate yields 6-(p-tolyl)-3(2H)-pyridazinone . This reaction involves condensation followed by an elimination step.

Mechanism of Action
  • Hydrazone Formation: Hydrazine condenses with the C4 ketone.

  • Amide Formation: The terminal nitrogen attacks the C1 carboxyl group (intramolecular) to close the ring.

  • Elimination: Under reflux, the C3-Bromine and C2-Hydrogen are eliminated as HBr, generating the C4-C5 double bond (aromatization of the pyridazinone ring).

Experimental Protocol

Reagents:

  • 3-Bromo-4-oxo-4-p-tolyl-butyric acid (1.0 eq)

  • Hydrazine Hydrate (80% or 99%, 2.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol

Step-by-Step Procedure:

  • Setup: Place 2.71 g (10 mmol) of the bromo-acid in a flask.

  • Solvent: Add 20 mL of ethanol (for milder conditions) or glacial acetic acid (for faster elimination). Recommendation: Use Ethanol followed by acid catalysis if needed.

  • Addition: Dropwise add 1.0 mL (approx. 20 mmol) of hydrazine hydrate at room temperature.

    • Caution: Exothermic reaction.

  • Reflux: Heat to reflux for 6 hours. The bromine is typically eliminated during this prolonged heating, leading to the unsaturated pyridazinone.

  • Isolation:

    • Cool to room temperature.[1]

    • Pour into crushed ice.

    • The solid product (6-(p-tolyl)-pyridazin-3(2H)-one) will precipitate.

  • Purification: Filter and wash with water. Recrystallize from benzene or ethanol.

Typical Yield: 65–75%

Pathway Visualization

PyridazinoneSynthesis Start 3-Bromo-4-oxo-4-p-tolyl-butyric acid Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (C4) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Dihydro 4,5-Dihydro-4-bromo-pyridazinone Hydrazone->Dihydro Cyclization (C1) Product 6-(p-tolyl)-pyridazin-3(2H)-one Dihydro->Product Elimination (-HBr)

Figure 2: Sequential condensation and elimination yielding the pyridazinone pharmacophore.

Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Solvent Polarity Low yields in non-polar solvents.Use Ethanol or Methanol.[1] The ionic transition states require polar protic solvents.
pH Control Product oils out or decomposes.For Thiazoles: Ensure NaOAc is present to buffer HBr. For Pyridazinones: If using EtOH, add cat. AcOH.
Decarboxylation Loss of CO2 (M-44 peak in MS).Avoid temperatures >100°C. Do not use strong mineral acids (HCl/H2SO4) unless necessary.
Debromination Formation of non-brominated analogs.Ensure inert atmosphere. Avoid using zinc or reducing metals in equipment.

References

  • Hantzsch Thiazole Synthesis

    • Context: General mechanism and applic
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Link:

  • Synthesis of Thiazole Acetic Acids

    • Context: Specific reaction of 3-bromo-4-oxo acids with thiourea.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Link:

  • Pyridazinone Synthesis from Aroylpropionic Acids

    • Context: Cyclization of 4-aryl-4-oxobutanoic acid deriv
    • Source:European Journal of Medicinal Chemistry. "Synthesis and anti-inflammatory activity of some new 6-substituted-3(2H)
    • Link:

  • Reactivity of 3-Bromo-4-oxo Acids

    • Context: Friedel-Crafts synthesis and subsequent bromination protocols.[2]

    • Source:Organic Syntheses, Coll.[3] Vol. 3, p.183.

    • Link:

Sources

Application Notes: 3-Bromo-4-oxo-4-p-tolyl-butyric Acid as a Versatile Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent need for safer and more effective anti-inflammatory drugs drives the exploration of novel molecular scaffolds. Butyric acid and its derivatives have garnered significant attention for their intrinsic anti-inflammatory properties.[1][2][3] This application note details the synthesis and utility of a key intermediate, 3-Bromo-4-oxo-4-p-tolyl-butyric acid , as a versatile precursor for the development of potent anti-inflammatory agents. We provide detailed, field-tested protocols for the synthesis of this precursor and its subsequent conversion into 5-(p-tolyl)-1,2-dihydropyrazol-3-one, a member of the pyrazole/pyrazoline class of compounds known for their significant anti-inflammatory activity, often through the selective inhibition of cyclooxygenase-2 (COX-2).[4][5]

Introduction: The Rationale for Butyrate-Based Scaffolds

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is often associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of both COX-1 and COX-2 enzymes.[4] This has spurred the development of selective COX-2 inhibitors.

Butyric acid, a short-chain fatty acid, and its derivatives are known to possess significant anti-inflammatory and immunomodulatory effects.[6][7] Harnessing this inherent bioactivity, medicinal chemists can utilize functionalized butyric acid scaffolds to build more complex molecules with targeted therapeutic actions. The precursor, 3-Bromo-4-oxo-4-p-tolyl-butyric acid , combines the butyric acid core with strategically placed functional groups—a bromine atom and a keto group—that serve as reactive handles for constructing diverse heterocyclic systems. The p-tolyl group is a common feature in many COX-2 inhibitors, contributing to the selectivity for the COX-2 active site.

Synthesis of the Precursor: 3-Bromo-4-oxo-4-p-tolyl-butyric Acid

The synthesis of the target precursor is a two-step process beginning with a classic Friedel-Crafts acylation, followed by a regioselective alpha-bromination.

Step 1: Synthesis of 4-Oxo-4-p-tolylbutanoic Acid

This step involves the Friedel-Crafts acylation of toluene with succinic anhydride. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the anhydride, creating a potent electrophile that is attacked by the aromatic ring of toluene.[8]

Protocol 1: Friedel-Crafts Acylation

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (to maintain anhydrous conditions), and a dropping funnel.

  • Reagent Charging: Charge the flask with succinic anhydride (0.5 mol) and anhydrous toluene (250 mL).

  • Catalyst Addition: While stirring vigorously, carefully add anhydrous aluminum chloride (1.1 mol) to the mixture in portions. Causality Note: AlCl₃ is highly hygroscopic and reacts exothermically with any moisture. The stoichiometry is greater than 1:1 because the catalyst complexes with both the anhydride and the final ketone product.

  • Reaction: An exothermic reaction will commence, accompanied by the evolution of HCl gas. Once the initial reaction subsides, heat the mixture to 60°C for 1 hour to ensure the reaction goes to completion.

  • Workup - Hydrolysis: Cool the reaction mixture in an ice bath. Very slowly and carefully, add crushed ice, followed by a mixture of concentrated HCl (100 mL) and water (100 mL) to hydrolyze the aluminum chloride complex and decompose any unreacted AlCl₃.

  • Isolation: Transfer the mixture to a separatory funnel. The product will be in the toluene layer. Wash the organic layer with water (2 x 100 mL). Extract the product from the toluene layer into an aqueous solution using 10% sodium carbonate solution.

  • Precipitation: Acidify the aqueous extract with concentrated HCl until the pH is ~2. The product, 4-oxo-4-p-tolylbutanoic acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a water/ethanol mixture to yield the purified product.

Step 2: Synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric Acid

This step involves the regioselective bromination at the alpha-carbon (C3) of the keto-acid. The active methylene group between the two carbonyl functionalities is readily halogenated.[9][10]

Protocol 2: Alpha-Bromination

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-oxo-4-p-tolylbutanoic acid (0.1 mol) in glacial acetic acid (100 mL).

  • Bromination: From the dropping funnel, add a solution of bromine (0.11 mol) in glacial acetic acid (20 mL) dropwise to the stirred solution. Causality Note: The slight excess of bromine ensures complete conversion. Acetic acid serves as both a solvent and a catalyst for the enolization necessary for alpha-halogenation.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The disappearance of the bromine color indicates the progress of the reaction. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. The brominated product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then wash with a small amount of cold diethyl ether to remove any unreacted starting material. The resulting solid, 3-Bromo-4-oxo-4-p-tolyl-butyric acid, can be used in the next step without further purification if high purity is achieved.

Application: Synthesis of a Pyrazolone Anti-inflammatory Agent

The synthesized precursor is an ideal starting material for creating heterocyclic compounds like pyrazolones. The reaction with hydrazine hydrate proceeds via a condensation-cyclization mechanism to form a stable heterocyclic ring, a core scaffold in many anti-inflammatory drugs.[11][12]

Protocol 3: Synthesis of 5-(p-tolyl)-1,2-dihydropyrazol-3-one

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-4-oxo-4-p-tolyl-butyric acid (0.05 mol) and ethanol (50 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (0.1 mol, 2 molar equivalents) to the stirred suspension. Causality Note: The first equivalent of hydrazine reacts to form the hydrazone, and the second acts as a base to facilitate the intramolecular cyclization and elimination of HBr.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into 100 mL of ice-cold water.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield pure 5-(p-tolyl)-1,2-dihydropyrazol-3-one.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Anti-inflammatory Agent Synthesis A Toluene + Succinic Anhydride B 4-Oxo-4-p-tolylbutanoic acid A->B Friedel-Crafts Acylation (AlCl₃) C 3-Bromo-4-oxo-4-p-tolyl-butyric acid B->C α-Bromination (Br₂/AcOH) D 5-(p-tolyl)-1,2-dihydropyrazol-3-one C->D Cyclization (Hydrazine Hydrate)

Caption: Workflow for the synthesis of the target anti-inflammatory agent.

Proposed Mechanism of Action: COX-2 Inhibition

The pyrazole and pyrazoline scaffolds are prominent in a class of NSAIDs known as COX-2 inhibitors.[13][14] The enzyme cyclooxygenase (COX) exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for synthesizing pro-inflammatory prostaglandins.[4]

Selective COX-2 inhibitors are designed to fit into the slightly larger and more flexible active site of the COX-2 enzyme, blocking its activity without significantly affecting COX-1. This selectivity reduces the risk of gastrointestinal side effects. The synthesized 5-(p-tolyl)-1,2-dihydropyrazol-3-one is hypothesized to act as a selective COX-2 inhibitor, where the p-tolyl group fits into a hydrophobic side pocket of the COX-2 active site, a key interaction for selectivity.

COX Signaling Pathway Diagram

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic Biosynthesis PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Biosynthesis Inhibitor 5-(p-tolyl)-1,2- dihydropyrazol-3-one Inhibitor->COX2 Selective Inhibition

Caption: The COX pathway and the site of selective COX-2 inhibition.

Data Summary

The following table summarizes typical outcomes for the synthetic protocols described. Yields and purity are representative of optimized laboratory procedures.

StepCompound NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Protocol 1 4-Oxo-4-p-tolylbutanoic acid192.2175-85>98%
Protocol 2 3-Bromo-4-oxo-4-p-tolyl-butyric acid271.1180-90>97%
Protocol 3 5-(p-tolyl)-1,2-dihydropyrazol-3-one174.2165-75>99%

Conclusion

3-Bromo-4-oxo-4-p-tolyl-butyric acid is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward, high-yielding synthesis and strategically placed reactive sites allow for the efficient construction of heterocyclic scaffolds with proven therapeutic potential. The protocols provided herein demonstrate a reliable pathway to synthesize pyrazolone-based compounds, which are strong candidates for development as next-generation selective COX-2 inhibiting anti-inflammatory agents. This approach underscores a rational drug design strategy, leveraging a known bioactive core (butyrate) to build complex, targeted molecules.

References

  • Extrapolate. (2024, March 28). Butyric Acid Derivatives: Paving the Path for New Health Discoveries. Available at: [Link]

  • He, Q., et al. (2021). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. National Center for Biotechnology Information. Available at: [Link]

  • He, Q., et al. (2018). PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages. National Center for Biotechnology Information. Available at: [Link]

  • Chen, J., et al. (2002). Mild alpha-halogenation reactions of 1,3-dicarbonyl compounds catalyzed by Lewis acids. ResearchGate. Available at: [Link]

  • Koval, O. O., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Alam, M., et al. (2023). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at: [Link]

  • BioFuran Materials. (2025). The Importance of Butyric Acid and Its Derivatives. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. Available at: [Link]

  • Chen, J., et al. (2002). Mild ??-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Al-Omran, F. (2007). Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. IRIS. Available at: [Link]

  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Pyrazoline synthesis. Available at: [Link]

  • Lévai, A. (2016). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2016). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available at: [Link]

  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

  • De Kimpe, N., et al. (2019). Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available at: [Link]

  • National Center for Biotechnology Information. 4-Oxo-4-(p-tolylamino)butanoic acid. PubChem Compound Summary for CID 675566. Available at: [Link]

  • Majumder, U., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

Sources

Troubleshooting & Optimization

Purification of "3-Bromo-4-oxo-4-p-tolyl-butyric acid" derivatives

Technical Support Center: Purification of -Bromo- -Keto Acids

Subject: Purification Protocols for 3-Bromo-4-oxo-4-p-tolyl-butyric acid and Derivatives Ticket ID: CHEM-SUP-2024-892 Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist

Executive Summary

You are encountering challenges with 3-Bromo-4-oxo-4-p-tolyl-butyric acid , a synthetic intermediate notoriously difficult to purify due to the labile nature of the

dehydrobrominationhydrolysiscyclization

This guide moves beyond standard textbook answers, providing a field-tested workflow to isolate your target compound while suppressing the thermodynamic drive toward degradation.

Module 1: The Chemistry of Instability

Why is your product turning into a black oil?

To purify this compound, you must understand what it wants to become. The bromine atom at the C3 position is hyper-reactive due to the adjacent carbonyl group (C4) and the inductive effect of the carboxylic acid tail.

Degradation Pathways (Mechanism)

The following diagram illustrates the "Danger Zone" you must navigate during purification.

GStartTarget Molecule(3-Bromo-4-oxo-4-p-tolyl-butyric acid)EliminationImpurity A: Enone(Dehydrobromination)Start->Elimination Heat / Base (- HBr) HydrolysisImpurity B: Hydroxy-Acid(Hydrolysis)Start->Hydrolysis H2O / Lewis Acid FuranImpurity C: Furanone(Cyclization)Start->Furan Acid Catalysis (Paal-Knorr type)

Figure 1: Primary degradation pathways. Note that silica gel chromatography often catalyzes the path to Impurity A and C due to surface acidity.

Module 2: Purification Protocols
Method A: Recrystallization (The Gold Standard)

Chromatography should be a last resort. Recrystallization is preferred because it avoids the active sites of silica gel.[2]

Prerequisite: Isolate the crude solid by quenching the reaction mixture with ice-cold water and extracting with Dichloromethane (DCM). Wash with cold sodium bisulfite (to remove



Solvent SystemRatio (v/v)Protocol NotesSuitability
Toluene / Hexane 1:3 to 1:5Dissolve in min. warm toluene (

C). Add hexane until turbid.[3] Cool slowly to

C.
High (Best balance of polarity)
Benzene / Pet Ether 1:4Classical method. Highly effective but toxic.High (Historical standard)
EtOAc / Heptane 1:10Green alternative. Risk of oiling out if cooling is too rapid.Medium
DCM / Hexane 1:5Good for very thermally labile derivatives. Perform at RT.Medium (Evaporation issues)

Step-by-Step Procedure:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Toluene dropwise while warming gently (do not exceed 55°C).

  • Filtration: If insoluble black specks remain (polymerized enone), perform a rapid hot filtration through a glass frit.

  • Precipitation: Remove from heat. Add Hexane dropwise until a persistent cloudiness appears.[3]

  • Crystallization: Cap the flask and let it stand at Room Temperature (RT) for 2 hours, then move to a

    
    C fridge overnight. Do not freeze immediately , or you will trap impurities.
    
  • Collection: Filter cold. Wash crystals with cold Hexane.

Method B: Flash Chromatography (The "Rescue" Op)

Use this only if recrystallization fails or yields a gum.

  • Stationary Phase: Acid-washed Silica Gel or Neutral Alumina (Activity Grade III). Standard silica is too acidic and will degrade your product.

  • Eluent: Hexane:Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Loading: Liquid load in minimal DCM.

  • Speed: Run the column fast. The residence time on the column should be

    
     minutes.
    
Module 3: Troubleshooting & FAQs
Q1: My product is coming out as a sticky brown oil, not a solid. What happened?

Diagnosis: This is usually due to "Oiling Out" caused by impurities (likely the des-bromo starting material) lowering the melting point. Solution:

  • Trituration: Add cold pentane or hexanes to the oil. Scratch the side of the flask vigorously with a glass rod. This induces nucleation.

  • Seeding: If you have any pure crystals from a previous batch, add a single crystal to the oil/solvent mix.

Q2: The NMR shows a mixture of my product and the starting material (non-brominated). How do I separate them?

Analysis: The starting material (4-oxo-4-p-tolyl-butyric acid) is significantly less polar than the brominated product. Solution:

  • Recrystallization: The starting material is less soluble in cold toluene than the brominated product. You may need to perform a fractional crystallization.

  • Bromination Completion: It is often easier to drive the reaction to completion before workup. Check the reaction by NMR (look for the disappearance of the

    
     triplet near 3.3 ppm and appearance of the 
    
    
    triplet/doublet near 5.4 ppm).
Q3: Why does the product turn purple/black on the shelf?

Diagnosis: Autocatalytic decomposition. Traces of HBr (generated from slow elimination) catalyze further decomposition. Solution:

  • Storage: Store under Argon at -20°C.

  • Stabilization: Some protocols suggest adding a trace of silver wool to the vial to scavenge free bromide, though this is rare for bulk intermediates.

Module 4: Validated Workflow Visualization

The following logic gate helps you decide the immediate next step based on your crude material's state.

WorkflowCrudeCrude Reaction MixtureTLCTLC Analysis(Hex:EtOAc 3:1)Crude->TLCDecision1Is Starting Material Present?TLC->Decision1RecrystRecrystallize(Toluene/Hexane)Decision1->RecrystNoPushRxnAdd 0.1 eq Br2Stir 1 hrDecision1->PushRxnYes (>5%)Decision2Did it Crystallize?Recryst->Decision2PushRxn->CrudeSuccessFilter & Dry(Store -20°C)Decision2->SuccessYesTriturateTriturate withCold PentaneDecision2->TriturateNo (Oiled out)ColumnFlash Chromatography(Neutral Alumina)Triturate->ColumnFailedColumn->Success

Figure 2: Decision matrix for purification of labile

References
  • General Synthesis of Aroylpropionic Acids

    • Reaction: Friedel-Crafts succinoyl
    • Source:Organic Syntheses, Coll.[4][5] Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930).

    • URL:[Link]

  • Bromination of Keto-Acids

    • Context: Protocols for bromination of 3-aroylpropionic acids using /Acetic Acid.
    • Source:Journal of the American Chemical Society, "The Synthesis of Some New -Bromo- -Keto Acids."
    • URL:[Link] (Representative Link)

  • Purific

    
    -Bromo Ketones: 
    
    • Context: Handling thermal instability and silica gel sensitivity.
    • Source:Common Organic Chemistry, "Alpha Bromin
    • URL:[Link]

  • Recrystallization Solvents for Aryl-Keto Acids

    • Context: Use of Toluene/Petroleum Ether systems.[6]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman), Section 5.13.

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-oxo-4-p-tolyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-4-oxo-4-p-tolyl-butyric acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique trifunctional nature of this molecule—possessing an α-bromoketone, a carboxylic acid, and an aromatic ring—makes its reactivity exquisitely sensitive to the reaction environment, particularly the choice of solvent. This guide provides troubleshooting advice and in-depth answers to frequently encountered challenges, ensuring you can rationally control reaction outcomes and optimize your synthetic strategies.

Section 1: Troubleshooting the Synthesis (α-Bromination)

The synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid typically involves the α-bromination of 4-oxo-4-p-tolyl-butyric acid. The success of this step is critically dependent on controlling the keto-enol tautomerism, as the enol is the reactive nucleophile.[1][2]

Frequently Asked Questions (FAQs)

Q1: My α-bromination reaction with Br₂ is extremely slow or stalls completely. What solvent-related factors could be at play?

A1: This is a classic problem often rooted in the rate-determining step of acid-catalyzed halogenation: the formation of the enol tautomer.[1][3]

  • Causality: The reaction proceeds by electrophilic attack of bromine on the electron-rich enol form of the ketone. If the keto-enol equilibrium heavily favors the keto form and the rate of enolization is slow, the overall reaction will be sluggish.

  • Troubleshooting Steps & Solvent Rationale:

    • Switch to a Protic, Acidic Solvent: Solvents like glacial acetic acid are often effective for α-bromination.[4] Acetic acid serves a dual role: it acts as a solvent and as the acid catalyst, promoting the protonation of the carbonyl oxygen, which is the first step in acid-catalyzed enolization.[2][3]

    • Use of Dichloromethane (DCM) with an Acid Catalyst: While aprotic, DCM is a common solvent for brominations.[5] However, it does not facilitate enolization on its own. Ensure a suitable acid catalyst (e.g., HBr generated in situ or a catalytic amount of a strong acid) is present to drive the formation of the enol intermediate.

    • Temperature Adjustment: In some cases, gentle heating (e.g., to 40°C) can increase the rate of both enolization and the subsequent reaction with bromine, particularly in less polar solvents.[5][6]

Q2: I'm observing significant amounts of a dibrominated byproduct. How can I use solvent choice to improve selectivity for the desired mono-bromo product?

A2: Over-bromination is a common issue when the product, the α-bromoketone, is more reactive towards enolization than the starting material.[7]

  • Causality: The electron-withdrawing bromine atom in the product can acidify the remaining α-proton, sometimes leading to faster enolization and a second bromination.

  • Troubleshooting Steps & Solvent Rationale:

    • Control Reagent Addition in Non-Polar Solvents: Use a non-polar solvent like carbon tetrachloride (if permissible) or dichloromethane where the starting material has moderate solubility. Add the bromine (Br₂) solution dropwise at a low temperature (0°C).[5] This keeps the instantaneous concentration of bromine low, favoring the reaction with the more abundant starting material.

    • Consider a Heterogeneous System: Using N-bromosuccinimide (NBS) as the bromine source in a solvent like CCl₄ can be effective.[8] NBS has low solubility, which helps maintain a low concentration of bromine radicals and HBr in the reaction mixture, thereby reducing side reactions.[8]

    • Solvent-Free Conditions: Some modern protocols utilize solvent-free conditions, which can offer high selectivity and are environmentally preferable.[6] This approach minimizes solvent-mediated side reactions.

Workflow: Troubleshooting α-Bromination

start α-Bromination Issue issue_type What is the primary issue? start->issue_type slow_rxn slow_rxn issue_type->slow_rxn Slow / No Reaction over_brom over_brom issue_type->over_brom Over-bromination decomp decomp issue_type->decomp Product Decomposition check_enol check_enol slow_rxn->check_enol Cause: Slow Enolization check_br2_conc check_br2_conc over_brom->check_br2_conc Cause: High [Br2] check_hbr check_hbr decomp->check_hbr Cause: HBr byproduct use_hoac use_hoac check_enol->use_hoac Solution 1: Use Glacial Acetic Acid (Solvent + Catalyst) use_dcm use_dcm check_enol->use_dcm Solution 2: Use DCM (Ensure Acid Catalyst is Present) slow_addition slow_addition check_br2_conc->slow_addition Solution 1: Slow Br2 Addition at 0°C in DCM use_nbs use_nbs check_br2_conc->use_nbs Solution 2: Use NBS in CCl4 (Low Solubility) hbr_scavenger hbr_scavenger check_hbr->hbr_scavenger Solution 1: Use HBr scavenger (e.g., epoxides - advanced) phase_sep phase_sep check_hbr->phase_sep Solution 2: Use Biphasic System (HBr migrates to aqueous phase) start 3-Bromo-4-oxo-4-p-tolyl-butyric acid subst_prod Substitution Product (Nu replaces Br) start->subst_prod Favored in: Polar Aprotic Solvents (e.g., DMSO, Acetone) Mechanism: SN2 cycl_prod Intramolecular Cyclization (Furanone Product) start->cycl_prod Favored in: Aprotic Solvents + Non-nucleophilic Base elim_prod Elimination Product (α,β-Unsaturated Ketone) start->elim_prod Favored in: Protic Solvents + Hindered Base (e.g., Pyridine) Mechanism: E2

Caption: Major reaction pathways for the title compound are dictated by solvent choice.

Frequently Asked Questions (FAQs)

Q3: I want to perform a nucleophilic substitution at the α-carbon. Which solvent class should I use to maximize the Sₙ2 pathway and avoid side reactions?

A3: To favor a classic Sₙ2 reaction, you must maximize the nucleophilicity of your reagent and use a solvent that can dissolve the reactants but does not hinder the nucleophile.

  • Causality: The Sₙ2 reaction rate is highly dependent on the nucleophile's ability to attack the electrophilic carbon. Polar protic solvents (like water, methanol, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes them and drastically reduces their reactivity. [9][10][11]* Recommended Solvents:

    • Polar Aprotic Solvents: This is the ideal choice. Solvents like DMSO, DMF, and acetone are polar enough to dissolve many ionic nucleophiles but cannot act as hydrogen bond donors. [11]They solvate the cation of the nucleophilic salt, leaving the anion "naked" and highly reactive, thus accelerating the Sₙ2 reaction. [11][12] * Example: For a reaction with sodium azide (NaN₃) to form the corresponding α-azido ketone, using DMSO as a solvent would be far superior to methanol.

Q4: My goal is to synthesize the corresponding α,β-unsaturated ketone via dehydrobromination. However, I am getting substitution products instead. How do I fix this?

A4: Favoring elimination over substitution is a classic organic chemistry challenge. The key is to use a base that is sterically hindered and a solvent that can facilitate the E2 mechanism.

  • Causality: Dehydrobromination of α-bromo ketones typically proceeds via an E2 mechanism, which requires a base to abstract the α'-proton. [1]If the base is small and a potent nucleophile (e.g., OH⁻, OMe⁻), it may attack the carbon instead, leading to substitution.

  • Troubleshooting Steps & Solvent Rationale:

    • Use a Hindered, Non-nucleophilic Base: Reagents like pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent choices. They are too bulky to readily attack the α-carbon but are effective at removing the proton.

    • Solvent Choice: The reaction is often performed by heating the α-bromo ketone in pyridine , which can act as both the base and the solvent. [1]The moderate polarity of pyridine is suitable for the E2 transition state. Using a polar protic solvent could potentially lead to competing Sₙ1-type reactions or solvolysis, while a highly polar aprotic solvent might enhance the nucleophilicity of any competing nucleophiles present.

Q5: I am attempting an intramolecular cyclization via the carboxylate group, but yields are poor. What is the optimal solvent strategy?

A5: For the carboxylate to act as an internal nucleophile, you must first deprotonate the carboxylic acid without promoting other reactions. The solvent must then favor the conformation required for this intramolecular Sₙ2 attack.

  • Causality: The reaction requires the formation of the carboxylate anion, which is a moderately good nucleophile. The solvent should not be acidic (protic) as it would suppress the formation of the nucleophile. It should also be able to support the polar transition state of the intramolecular Sₙ2 reaction.

  • Troubleshooting Steps & Solvent Rationale:

    • Base Selection: Use a non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate the carboxylic acid. Using a strong, soluble base like NaOH could lead to competing hydrolysis of the bromide.

    • Solvent Choice: A polar aprotic solvent like acetone or THF is often a good choice. These solvents are not acidic, will not solvate the carboxylate anion too strongly, and can facilitate the Sₙ2 cyclization. High polarity solvents like DMSO might be too competitive in solvating the intermediate ions, potentially hindering the intramolecular process.

Section 3: Data Summary & Experimental Protocols

Table 1: Solvent Properties and Their Influence on Reactivity
Solvent ClassExample SolventsDielectric Constant (ε)Key CharacteristicsFavored Reaction for 3-Bromo-4-oxo-4-p-tolyl-butyric acid
Polar Protic Water, Methanol, Acetic AcidHigh (>15)H-bond donors; stabilize cations and anions. [9][10]α-Bromination (with acid catalyst), potential for Sₙ1/solvolysis, E2 with hindered base.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh (>15)No H-bond donors; stabilize cations well, but not anions. [11][12]Sₙ2 Nucleophilic Substitution (highly favored).
Non-Polar Aprotic Dichloromethane, THF, Diethyl EtherLow (<15)Cannot stabilize charge well.α-Bromination (with catalyst), Intramolecular Cyclization.
Protocol 1: Synthesis via Acid-Catalyzed α-Bromination

This protocol is adapted from general procedures for the bromination of aryl ketones. [4][5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-oxo-4-p-tolyl-butyric acid (1.0 equiv) in glacial acetic acid (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 10-15°C in an ice-water bath.

  • Bromine Addition: Add a solution of Bromine (Br₂) (1.05 equiv) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 2-4 hours).

  • Workup: Pour the reaction mixture slowly into a stirred beaker of cold water containing a small amount of sodium bisulfite (to quench excess bromine).

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry in vacuo. Recrystallization from a solvent mixture like ethanol/water may be necessary for purification.

Protocol 2: Sₙ2 Substitution with an Azide Nucleophile

This protocol is based on standard Sₙ2 reactions of α-haloketones. [11][13]

  • Setup: To a solution of 3-Bromo-4-oxo-4-p-tolyl-butyric acid (1.0 equiv) in anhydrous DMSO (0.3 M), add sodium azide (NaN₃) (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Carefully pour the reaction mixture into a larger volume of cold water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-azido product. Further purification can be achieved by column chromatography.

References

  • An efficient solvent-free selective bromination of ketones by H2O2-HBr. (n.d.). Sci-Hub.
  • Solvent Effects on Bromine Reactions. (n.d.). Scribd. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict. [Link]

  • Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. (n.d.). ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

  • Bromination of ketones with H2O2–HBr “on water”. (2007). ResearchGate. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Keto-Enol Tautomerism: Key Points. (2022, June 21). Master Organic Chemistry. [Link]

  • Keto–Enol Tautomerism. (2023, September 20). Organic Chemistry | OpenStax. [Link]

  • Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-oxo-4-p-tolyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Classification: High-Hazard Intermediate | Primary Risks: Lachrymator, Corrosive, Alkylating Agent

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers underestimate


-bromo ketones because they look like stable white powders. Do not make this mistake. 

3-Bromo-4-oxo-4-p-tolyl-butyric acid contains a bromine atom at the alpha position to a carbonyl group. This structural motif renders the carbon highly electrophilic. Biologically, this means it acts as a potent alkylating agent . It targets cysteine residues on TRPA1 ion channels in your mucous membranes, triggering the "tear gas" response (lachrymatory effect) even at nanomolar concentrations.

The Golden Rule: If you can smell it, you have already failed containment. This compound must be handled as if it were a liquid weaponized agent, despite being a solid.

Risk Assessment & Hierarchy of Controls

Before touching the vial, you must establish a barrier between the chemical and your biology.

Control LayerRequirementScientific Rationale
Elimination N/ASynthesis usually requires this specific intermediate.
Engineering Class II Biological Safety Cabinet (ducted) or Chemical Fume Hood Mandatory. The vapor pressure is low, but dust generation is high. A sash height of <18 inches is critical to maintain 100 fpm face velocity.
Administrative "Buddy System" Never handle >500mg alone. If you are incapacitated by lachrymatory spasms, you cannot self-rescue.
PPE See Matrix Below The final line of defense against alkylation.
Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated ketones. They permeate rapidly.

PPE Decision Logic

PPE_Decision_Tree Start Task Definition State Is the compound in Solution or Solid? Start->State Solid Solid (Powder) State->Solid Solid Solution Solution (Organic Solvent) State->Solution Liquid Weighing Weighing / Transfer Solid->Weighing Level1 LEVEL 1: Standard + Double Nitrile Gloves + Fume Hood Weighing->Level1 Closed Vessel Level2 LEVEL 2: High Risk + Silver Shield/Laminate Gloves + Goggles (Not Safety Glasses) + Lab Coat + Apron Weighing->Level2 Open Transfer Conc Concentration > 0.1 M? Solution->Conc Conc->Level1 No Conc->Level2 Yes

Caption: Decision logic for selecting PPE based on physical state and concentration risks.

Detailed Gear Specifications
Protection ZoneRecommended GearTechnical Justification
Hand Protection Primary: Silver Shield® (Laminate) or Viton®.Secondary (Outer): 8 mil Nitrile.Halogenated ketones can permeate standard nitrile in <10 minutes. The laminate layer provides chemical impermeability; the outer nitrile provides grip and dexterity.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are useless against lachrymatory vapors which bypass side shields. You need a gas-tight seal.
Respiratory Fume Hood (Primary).Full-Face Respirator (Emergency only) with OV/AG cartridges.Do not use N95s. They filter dust but not the irritating vapors generated by hydrolysis on the mask surface.
Body Tyvek® Lab Coat or Chemical Apron over cotton.Cotton absorbs the chemical, holding it against the skin. A non-woven, chemical-resistant layer is required.
Operational Protocol: The "Zero-Exposure" Workflow
Step 1: Preparation (The "Dry Run")
  • Decontamination Solution: Prepare a beaker of 10% Sodium Thiosulfate or a mixture of Ethanol/Water/Sodium Bicarbonate . This nucleophile will attack the alkyl bromide, neutralizing it chemically.

  • Static Control: Powders of this class are often static-prone. Use an anti-static gun or polonium strip inside the balance draft shield to prevent "jumping" powder.

Step 2: Weighing & Transfer
  • Tare External: Tare your vial/flask outside the hood if possible, or use a draft-shielded balance inside the hood.

  • Double Containment: Never move the stock bottle without a secondary container (e.g., a plastic tub).

  • The Transfer:

    • Open the container only inside the hood.[1]

    • Use a disposable spatula. Do not reuse.

    • Immediately after weighing, wipe the threads of the stock bottle with a Kimwipe dampened in the Decontamination Solution (Thiosulfate) before recapping. This prevents crust formation that disperses dust upon next opening.

Step 3: Reaction Initiation
  • Solvent Choice: Avoid acetone if possible (can form irritating bromoacetone by exchange in acidic conditions). DCM or Toluene are preferred.

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

Emergency Response & Disposal
Spill Response Workflow

Spill_Response Alert 1. ALERT Alert others, Evacuate Lab PPE_Up 2. PPE UP Don Full-Face Resp + Laminate Gloves Alert->PPE_Up Cover 3. COVER Cover spill with absorbent pads PPE_Up->Cover Neutralize 4. NEUTRALIZE Soak pads with 10% Sodium Thiosulfate Cover->Neutralize Wait 5. WAIT Allow 20 mins for reaction Neutralize->Wait Collect 6. COLLECT Double bag as Haz Waste Wait->Collect

Caption: Immediate response protocol for spills >100mg outside a fume hood.

Disposal Protocol
  • Quench: Treat waste solutions with aqueous sodium thiosulfate or sodium bicarbonate to destroy the alkylating potential.

  • Segregation: Segregate as "Halogenated Organic Waste."

  • Labeling: Explicitly write "Lachrymator" and "Corrosive" on the waste tag. Do not mix with strong bases (e.g., NaOH) in the waste container, as this can cause exothermic polymerization or violent decomposition.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: alpha-Bromo ketones (General Hazard Class). National Library of Medicine. [Link](Note: Specific CAS 233602-53-6 data extrapolated from functional group analogs).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.